tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate
Description
tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a 4-bromophenyl group at the 2-position and a tert-butoxycarbonyl (Boc) protective group at the 1-position. The bromine atom on the phenyl ring enhances lipophilicity and may influence electronic properties, while the Boc group aids in stabilizing the molecule during synthetic processes.
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 |
InChI Key |
NCPBCAHFYLOXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Route
The most commonly reported laboratory synthesis involves the nucleophilic substitution reaction between 4-bromophenylpiperazine and tert-butyl chloroformate under mild conditions:
- Reactants: 4-bromophenylpiperazine and tert-butyl chloroformate
- Base: Triethylamine (to neutralize HCl generated)
- Solvent: Dichloromethane (CH2Cl2)
- Conditions: Stirring at room temperature for several hours to ensure complete reaction
This method results in the selective formation of the Boc-protected piperazine derivative with yields typically optimized by controlling stoichiometry and reaction time.
Alternative Synthetic Route via Arylation
Another synthetic approach involves the coupling of tert-butyl piperazine-1-carboxylate with 4-bromophenylboronic acid using base-mediated arylation:
- Step 1: Reaction of tert-butyl piperazine-1-carboxylate with 4-bromophenylboronic acid
- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
- Solvent: 1,4-dioxane or dimethylformamide (DMF)
- Temperature: 80–110°C
- Duration: Approximately 12 hours
Optimization studies show that higher temperatures (around 110°C) improve coupling efficiency but may increase side reactions such as dehalogenation. The choice of base and solvent polarity significantly influences the nucleophilicity of the piperazine nitrogen and thus the overall yield, which can reach approximately 70% under optimized conditions.
Industrial Production Methods
Industrial synthesis scales up the laboratory methods with adaptations for continuous flow processing:
- Use of continuous flow reactors to maintain precise control over reaction parameters
- Automated reagent addition and temperature control to maximize yield and minimize impurities
- Optimization to prevent Boc group cleavage and side reactions during scale-up
These methods ensure consistent product quality and efficient production suitable for pharmaceutical intermediate applications.
Automation in Synthesis
Recent advances include the use of fully automated organic synthesis consoles, which integrate multiple reaction steps and purification processes:
- Automated control of reagent dosing, stirring, heating, and reaction timing
- Use of polystyrene-supported triphenylphosphine and molecular sieves to facilitate reaction and purification
- Monitoring of reactions by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy for real-time quality control
Such automation enhances reproducibility and throughput in the synthesis of piperazine derivatives, including tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Base | Triethylamine, K2CO3, or Cs2CO3 | Base strength affects nucleophilicity and side reactions |
| Solvent | Dichloromethane, 1,4-dioxane, DMF | Polar aprotic solvents enhance reaction efficiency |
| Temperature | Room temperature to 110°C | Higher temperature improves coupling but risks Boc cleavage |
| Reaction Time | Several hours (up to 12 h) | Prolonged heating may degrade sensitive groups |
| Scale | Laboratory to industrial continuous flow | Scale-up requires precise control to maintain purity |
Characterization Techniques for Prepared Compound
To confirm the structure and purity of this compound, several analytical methods are employed:
Liquid Chromatography-Mass Spectrometry (LC-MS):
- Electrospray ionization in positive mode (ESI+) detects molecular ion [M+H]^+ at ~341.2 g/mol
- Fragmentation patterns (loss of tert-butyl group, m/z ~243) confirm molecular integrity
Fourier-Transform Infrared Spectroscopy (FT-IR):
- Characteristic carbamate C=O stretch near 1680 cm^-1
- C–O stretching bands near 1250 cm^-1 confirm Boc protection
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection of 4-bromophenylpiperazine | 4-bromophenylpiperazine, tert-butyl chloroformate, triethylamine | CH2Cl2, RT, several hours | ~70-85 | Mild conditions, straightforward |
| Arylation Coupling | tert-butyl piperazine-1-carboxylate, 4-bromophenylboronic acid, K2CO3 | 1,4-dioxane, 110°C, 12 h | ~70 | Requires heating, base and solvent optimization |
| Automated Synthesis Console | Various reagents, supported catalysts | Controlled temp, stirring, automated dosing | Variable | High reproducibility, suitable for scale-up |
Comprehensive Research Findings and Notes
- The Boc protective group is essential for stabilizing the piperazine nitrogen during synthesis and purification, preventing unwanted side reactions.
- Reaction optimization must balance temperature and time to avoid Boc cleavage while achieving high coupling efficiency.
- Automated synthesis platforms improve reproducibility and throughput, integrating reaction and purification steps, which is advantageous for complex heterocyclic compounds like piperazines.
- Selection of base and solvent critically influences nucleophilicity and reaction selectivity, with potassium carbonate and polar aprotic solvents favored for arylation steps.
- Industrial methods adapt laboratory procedures to continuous flow systems, enhancing safety and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the structure-activity relationships of piperazine-based drugs .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-viral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperazine ring. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate shares structural motifs with phenolic antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) and 3,5-di-tert-butyl-4-hydroxytoluene (BHT) (). Below is a detailed analysis of similarities and differences:
Structural Features
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| BHA | Phenolic ring | tert-butyl, methoxy | Antioxidant (phenolic -OH) |
| BHT | Phenolic ring | Two tert-butyl, methyl | Antioxidant (phenolic -OH) |
| Target compound | Piperazine ring | 4-bromophenyl, tert-butyl carbamate | Boc-protected amine |
Key Differences :
- Core Structure: BHA/BHT feature aromatic phenolic rings, whereas the target compound has a saturated piperazine ring.
- Substituents : The bromophenyl group in the target compound differs from BHA/BHT’s methyl/methoxy groups, likely increasing steric bulk and altering electronic properties (e.g., bromine’s electron-withdrawing effect).
BHA and BHT:
- Antimutagenic Effects : BHA reduces mutagenicity of benzo(a)pyrene and hycanthone by enhancing detoxification enzymes (e.g., glutathione S-transferase, GST) and increasing tissue thiol levels .
- Enzyme Induction : Both BHA and BHT elevate hepatic glucuronyl transferase and epoxide hydrolase activities in mice and rats, though species-specific variations exist. For example, BHT increases epoxide hydrolase more than BHA in rats .
- Antioxidant Action: Their phenolic -OH groups scavenge free radicals, preventing oxidative damage.
Target Compound (Hypothetical Insights):
- Receptor Affinity : The piperazine moiety may confer affinity for neurotransmitter receptors (e.g., 5-HT or dopamine receptors), common in CNS-active drugs.
Metabolic Pathways
Notes:
- BHA increases glutathione levels, enhancing detoxification , whereas the target compound’s bromophenyl group might compete for glutathione conjugation, altering metabolite profiles.
- Species-specific effects observed in BHA/BHT (e.g., differential enzyme induction in mice vs. rats ) suggest similar variability could occur with the target compound.
Biological Activity
tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a synthetic organic compound with a piperazine core, characterized by the presence of a tert-butyl group and a 4-bromophenyl moiety. This unique structure contributes to its potential biological activities, making it an interesting subject for pharmacological studies. The compound's molecular formula is , with a molecular weight of approximately 341.24 g/mol .
The presence of the bromine atom in the phenyl group enhances the compound's reactivity, potentially influencing its interactions with various biological targets. Piperazine derivatives, including this compound, are known to exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, and antihistamine effects .
The mechanism of action typically involves the interaction of the piperazine ring with various receptors and enzymes, which can lead to significant pharmacological effects. The conformational flexibility of the piperazine ring and the polar nitrogen atoms enhance favorable interactions with macromolecules, facilitating their biological activity.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell growth. For instance, piperazine derivatives have been explored for their ability to inhibit tumorigenic cell lines while sparing non-tumorigenic cells .
- P2Y14 Receptor Antagonism : The compound has been investigated as a potential antagonist for the P2Y14 receptor, which is implicated in various physiological processes including inflammation and immune responses. Studies have shown that modifications in the piperazine structure can significantly affect binding affinity and receptor interaction .
- Neuropharmacological Effects : Given its structural characteristics, there is potential for this compound to influence neurotransmitter systems, making it a candidate for further studies in treating conditions like anxiety and depression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound has been explored through various analogs. Key findings include:
| Compound | Activity | Remarks |
|---|---|---|
| This compound | Moderate P2Y14R antagonist | Enhances reactivity due to bromine substitution |
| tert-Butyl 4-(4-bromophenyl)-piperidine-1-carboxylate | High affinity for P2Y14R | Structural similarity but different receptor binding profiles |
| Piperazine derivatives | Broad spectrum (antibacterial, anticancer) | Variability in activity based on substituents |
Case Studies
- Inhibition of PHGDH : A study highlighted that structurally similar piperazine compounds demonstrated inhibition of human phosphoglycerate dehydrogenase (PHGDH), suggesting potential applications in cancer therapy where PHGDH is upregulated .
- P2Y14 Receptor Studies : In vitro assays revealed that modifications in the piperazine scaffold could enhance binding affinity to the P2Y14 receptor, indicating that careful structural adjustments can yield compounds with improved pharmacological profiles .
Q & A
Q. What are the optimized synthetic routes for tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common route employs piperazine derivatives and brominated aryl halides under reflux conditions. For example:
- Step 1: Reacting tert-butyl piperazine-1-carboxylate with 4-bromophenylboronic acid in 1,4-dioxane at 110°C for 12 hours, using potassium carbonate as a base, achieves ~70% yield .
- Step 2: Optimizing solvent polarity (e.g., 1,4-dioxane vs. DMF) and temperature (80–110°C) significantly impacts reaction efficiency. Higher temperatures (>100°C) improve aryl coupling but may increase side products like dehalogenated by-products .
Key Variables: - Catalyst/base selection (e.g., K₂CO₃ vs. Cs₂CO₃).
- Solvent choice (polar aprotic solvents enhance nucleophilicity).
- Reaction time (prolonged heating risks Boc-group cleavage) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Liquid Chromatography-Mass Spectrometry (LCMS): ESI+ mode detects [M+H]⁺ ions (exact mass: ~341.2 g/mol). Fragmentation patterns (e.g., loss of tert-butyl group, m/z ~243) validate structural integrity .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm the carbamate group .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation, and what challenges arise in data interpretation?
Methodological Answer:
- Crystallization: Slow vapor diffusion using ethanol/water mixtures produces single crystals. The piperazine ring adopts a chair conformation, with the bromophenyl group orthogonal to the carbamate plane (torsion angle ~85°) .
- Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) minimizes absorption errors. SHELXL refinement (via Olex2) achieves R-factors < 0.05 for high-quality datasets .
- Challenges:
Q. What are the mechanisms of action in biological systems, such as enzyme inhibition?
Methodological Answer:
- Prolyl-Hydroxylase Inhibition: The bromophenyl moiety interacts with hydrophobic pockets in the enzyme active site, while the carbamate group stabilizes hydrogen bonds with conserved residues (e.g., Arg383). IC₅₀ values are determined via hypoxia-inducible factor (HIF) stabilization assays in HEK293 cells .
- Kinase Inhibition: In Bruton’s tyrosine kinase (BTK), the piperazine core acts as a hinge-binding motif. Competitive inhibition is confirmed via fluorescence polarization assays (Kd ~50 nM) .
Contradictions: - Bromine’s electron-withdrawing effect may enhance binding affinity in some targets (e.g., BTK) but reduce solubility, complicating in vivo applications .
Q. How do structural modifications (e.g., bromophenyl position) affect reactivity and intermolecular interactions?
Methodological Answer:
- Regiochemical Impact:
- Comparative Reactivity:
- Bromine vs. Chlorine: Bromine’s higher atomic polarizability enhances halogen bonding in crystal packing (e.g., C-Br···π interactions at 3.4 Å) .
- Piperazine Ring Modifications: N-methylation decreases basicity (pKa ~7.2 vs. ~9.5 for unmodified piperazine), affecting protonation-dependent solubility .
Q. How can computational methods (e.g., DFT, molecular docking) predict structure-activity relationships?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations reveal the HOMO-LUMO gap (~4.2 eV), correlating with redox stability. Mulliken charges on the bromine atom (-0.15 e) suggest electrophilic reactivity .
- Molecular Docking (AutoDock Vina): Docking into BTK (PDB: 6C0Q) predicts binding poses with ∆G ~-9.5 kcal/mol. Key interactions include π-π stacking (bromophenyl-Tyr551) and hydrogen bonds (carbamate-Arg525) .
Validation: MD simulations (GROMACS, 100 ns) assess binding stability (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
